
Apatinib-d8 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apatinib-d8 Hydrochloride is a deuterium-labeled derivative of Apatinib Hydrochloride. Apatinib is a highly selective and potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Apatinib due to the presence of deuterium atoms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Apatinib-d8 Hydrochloride involves the incorporation of deuterium atoms into the Apatinib molecule. The general synthetic route includes the following steps:
Deuteration of Cyclopentyl Group: The cyclopentyl group in Apatinib is replaced with a deuterated cyclopentyl group using deuterium gas (D2) under high pressure and temperature conditions.
Formation of Apatinib-d8: The deuterated intermediate is then reacted with 4-(pyridin-4-ylmethyl)pyridin-2-amine to form Apatinib-d8.
Hydrochloride Formation: Finally, Apatinib-d8 is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterium gas are used to deuterate the cyclopentyl group.
Automated Synthesis: Automated reactors are employed to carry out the subsequent reactions under controlled conditions.
Purification and Crystallization: The final product is purified using chromatographic techniques and crystallized to obtain high-purity this compound.
化学反应分析
Types of Reactions
Apatinib-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Apatinib-d8 can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine derivatives.
Substitution: Apatinib-d8 can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: N-oxides of Apatinib-d8.
Reduction: Amine derivatives of Apatinib-d8.
Substitution: Substituted pyridine derivatives.
科学研究应用
Apatinib-d8 Hydrochloride is extensively used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion (ADME) profiles of Apatinib.
Metabolic Studies: The deuterium labeling helps in tracing the metabolic pathways and identifying metabolites.
Cancer Research: Apatinib-d8 is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and angiogenesis.
Drug Development: It serves as a reference standard in the development of new tyrosine kinase inhibitors.
作用机制
Apatinib-d8 Hydrochloride exerts its effects by inhibiting the activity of vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition blocks the VEGFR2-mediated signaling pathways, which are crucial for angiogenesis and tumor growth. The compound also affects other molecular targets such as c-RET, c-KIT, and c-SRC, contributing to its anti-tumor activity .
相似化合物的比较
Similar Compounds
Apatinib Hydrochloride: The non-deuterated form of Apatinib-d8 Hydrochloride.
Lenvatinib: Another tyrosine kinase inhibitor targeting VEGFR2.
Sorafenib: A multi-kinase inhibitor with anti-angiogenic properties.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracing in biological systems .
属性
分子式 |
C24H24ClN5O |
|---|---|
分子量 |
442.0 g/mol |
IUPAC 名称 |
N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H/i1D2,2D2,11D2,12D2; |
InChI 键 |
YJFMYZMORFXPKW-DBYQDOQESA-N |
手性 SMILES |
[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
规范 SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


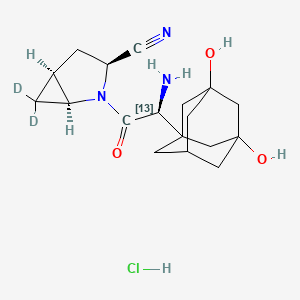

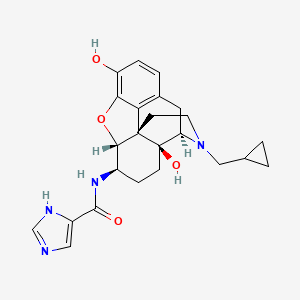


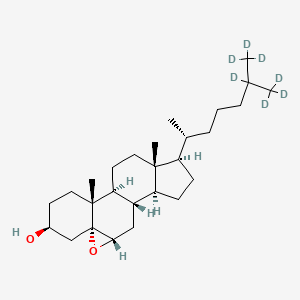


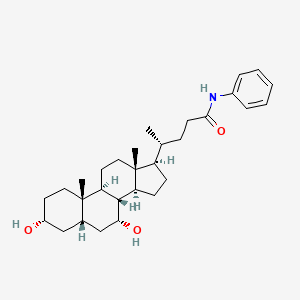


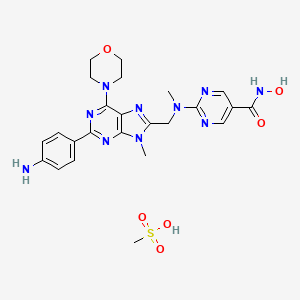
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
